molecular formula C8H10FNO2S B1300339 4-fluoro-N,N-dimethylbenzenesulfonamide CAS No. 383-31-3

4-fluoro-N,N-dimethylbenzenesulfonamide

Cat. No. B1300339
M. Wt: 203.24 g/mol
InChI Key: WURMPFYVFDHATI-UHFFFAOYSA-N
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Patent
US08003703B2

Procedure details

Dimethylamine hydrochloride (1.27 g) was added to a solution of 4-fluoro-benzenesulphonyl chloride (3.0 g) and N,N-diisopropylethylamine (5.37 ml) in dichloromethane (30 ml), the mixture was stirred at RT for 1 h, diluted with water, extracted with dichloromethane, dried and evaporated under reduced, yield 3.0 g.
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.37 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][CH3:4].[F:5][C:6]1[CH:11]=[CH:10][C:9]([S:12](Cl)(=[O:14])=[O:13])=[CH:8][CH:7]=1.C(N(CC)C(C)C)(C)C>ClCCl.O>[F:5][C:6]1[CH:11]=[CH:10][C:9]([S:12]([N:3]([CH3:4])[CH3:2])(=[O:14])=[O:13])=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.27 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
3 g
Type
reactant
Smiles
FC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
5.37 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1=CC=C(C=C1)S(=O)(=O)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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